

# Spectroscopic Analysis of 5-Fluoro-2-hydroxybenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 5-Fluoro-2-hydroxybenzonitrile

Cat. No.: B1313443

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## Introduction

**5-Fluoro-2-hydroxybenzonitrile** is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critical for its application in research and development. This technical guide provides a detailed overview of the spectroscopic data for **5-Fluoro-2-hydroxybenzonitrile**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted data to provide a comprehensive analytical profile.

## Chemical Structure

IUPAC Name: **5-Fluoro-2-hydroxybenzonitrile** Molecular Formula: C<sub>7</sub>H<sub>4</sub>FNO

Molecular Weight: 137.11 g/mol CAS Number: 91407-41-9

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **5-Fluoro-2-hydroxybenzonitrile**.

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
~7.30	dd	$J_{HH} \approx 9.0, J_{HF} \approx 7.5$	H-3
~7.15	dd	$J_{HH} \approx 9.0, J_{HF} \approx 3.0$	H-4
~6.90	ddd	$J_{HF} \approx 9.0, J_{HH} \approx 3.0, J_{HH} \approx 0.5$	H-6
~5.50	s (broad)	-	OH

Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
~160.0 (d, $J_{CF} \approx 245$ Hz)	C-5
~155.0	C-2
~120.0 (d, $J_{CF} \approx 25$ Hz)	C-4
~118.0 (d, $J_{CF} \approx 10$ Hz)	C-6
~117.0	CN
~115.0 (d, $J_{CF} \approx 25$ Hz)	C-3
~105.0	C-1

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **5-Fluoro-2-hydroxybenzonitrile** are summarized below.

Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Broad, Medium	O-H stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H stretch
~2230	Strong	C≡N stretch (nitrile)
~1620, ~1580, ~1500	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	C-O stretch (phenol)
~1200	Strong	C-F stretch
~850 - 800	Strong	C-H out-of-plane bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected fragmentation for **5-Fluoro-2-hydroxybenzonitrile** is described below.

### Expected Mass Spectrometry Data (Electron Ionization - EI)

The molecular ion peak (M<sup>+</sup>) is expected at m/z = 137. Key fragmentation pathways would likely involve the loss of CO, HCN, and fluorine.

### Expected Fragmentation Pattern

m/z	Fragment
137	[C <sub>7</sub> H <sub>4</sub> FNO] <sup>+</sup> (Molecular Ion)
109	[M - CO] <sup>+</sup>
110	[M - HCN] <sup>+</sup>
118	[M - F] <sup>+</sup>
91	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

# Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like **5-Fluoro-2-hydroxybenzonitrile**.

## 1. NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
  - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
  - Acquire the  $^{13}\text{C}$  NMR spectrum, often using proton decoupling to simplify the spectrum.

## 2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

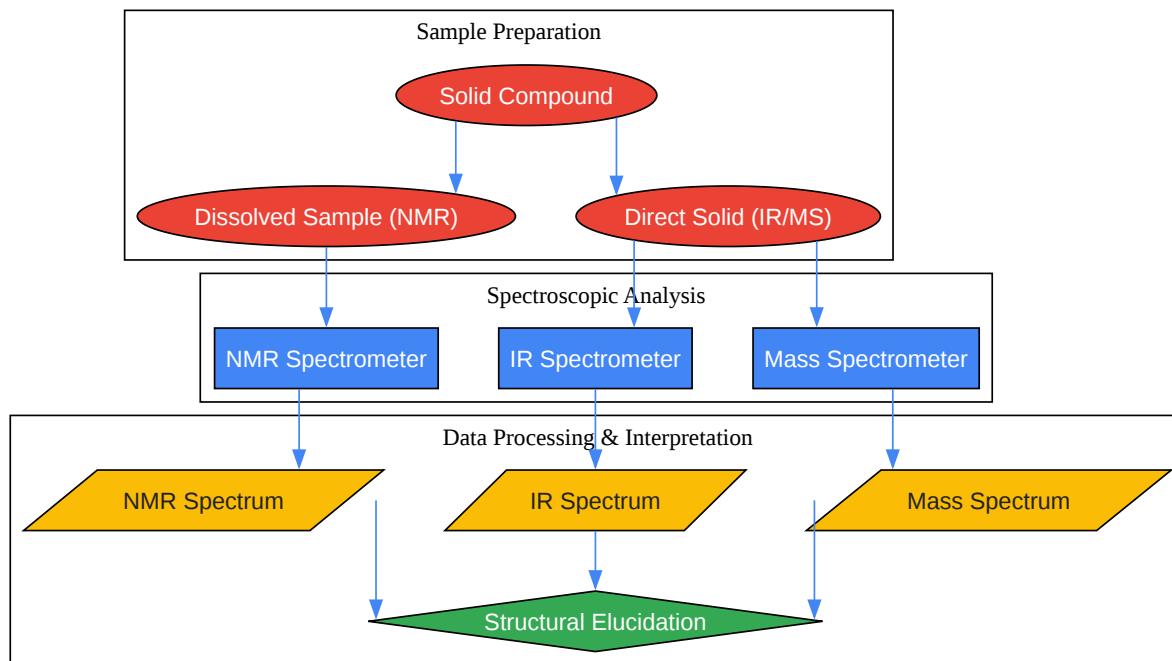
- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid sample directly onto the ATR crystal.

- Data Acquisition:
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Clean the ATR crystal thoroughly after the measurement.

### 3. Mass Spectrometry (Electron Ionization - EI)

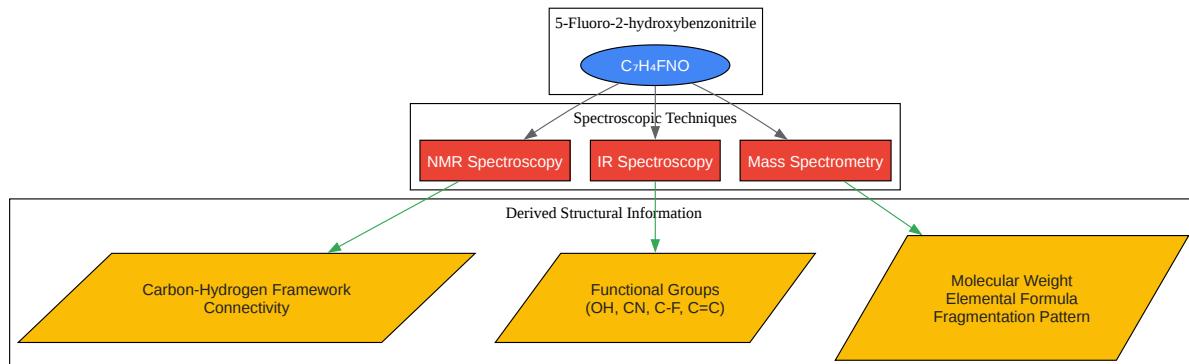
- Sample Preparation:
  - For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.
  - For GC-MS, the sample must be dissolved in a volatile solvent and be thermally stable and volatile enough to pass through the gas chromatograph.
- Data Acquisition:
  - The sample is introduced into the high vacuum of the mass spectrometer.
  - In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
  - The detector records the abundance of each ion, generating the mass spectrum.

## Visualizations



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Spectroscopic Techniques and Derived Information.

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